2-(2,3-dihydro-1H-indol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione

Description

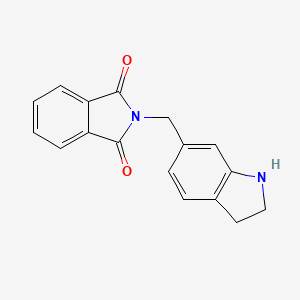

2-(2,3-Dihydro-1H-indol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione is a heterocyclic compound featuring an isoindole-1,3-dione core linked to a 2,3-dihydroindole moiety via a methylene bridge. Its molecular formula is C₁₇H₁₄N₂O₂, with a molecular weight of 278.31 g/mol .

Properties

IUPAC Name |

2-(2,3-dihydro-1H-indol-6-ylmethyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c20-16-13-3-1-2-4-14(13)17(21)19(16)10-11-5-6-12-7-8-18-15(12)9-11/h1-6,9,18H,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKAHQFUNZXETB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the reaction of 2,3-dihydro-1H-indole with phthalic anhydride under specific conditions, such as the presence of a catalyst and controlled temperature. The reaction conditions are crucial to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to achieve large-scale production. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Functional Group Transformations

The compound’s isoindole-1,3-dione and dihydroindole moieties enable diverse reactivity:

Hydrolysis

-

Target Sites : Isoindole-1,3-dione ring (under strong acidic/basic conditions) .

-

Reagents : Hydrazine hydrate (cleaves phthalimide to primary amine) .

Nucleophilic Substitution

-

Site : Chloroethyl or hydroxypropyl substituents (if present in intermediates) .

-

Reagents : Alkyl halides, amines, or thiols.

| Reagent | Conditions | Product | Role |

|---|---|---|---|

| Sodium methoxide | DMF, 60°C | Methoxy-substituted derivative | Ether bond formation |

| Piperazine derivatives | CH2Cl2, RT | Arylpiperazine-linked analogs | COX-2 inhibitor synthesis |

Reduction and Oxidation

-

Reduction : NaBH4 selectively reduces ketones or imides in the presence of aromatic rings.

-

Oxidation : H2O2 or KMnO4 oxidizes the dihydroindole moiety to indole .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) modify the aryl groups on the indole or isoindole rings :

| Catalyst System | Substrate | Product | Yield |

|---|---|---|---|

| Pd(PPh3)4, K2CO3 | Boronic acid derivatives | Biaryl-modified analogs | 50–70% |

| CuI, proline | Alkynes | Alkynylated phthalimide derivatives | 65% |

Stability and Degradation

-

Photoreactivity : UV light induces radical formation at the isoindole-1,3-dione core .

-

Acid/Base Sensitivity : Stable in neutral pH but hydrolyzes in strong acids/bases .

Key Research Findings

Scientific Research Applications

Anticancer Properties

Research indicates that isoindole derivatives exhibit potent anticancer activities. The compound has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that it can effectively target multiple signaling pathways involved in tumor growth .

Neuroprotective Effects

Recent studies suggest that derivatives of isoindole compounds can act as neuroprotective agents. They have been found to inhibit acetylcholinesterase activity and modulate neuroinflammatory responses, making them potential candidates for treating neurodegenerative diseases like Alzheimer's .

Anti-inflammatory Activity

The compound has shown significant anti-inflammatory effects by modulating pro-inflammatory cytokines and pathways. It enhances the expression of anti-inflammatory factors while inhibiting the activation of inflammatory mediators such as NF-kB, making it a candidate for further development in inflammatory disease treatments .

Case Study 1: Anticancer Activity

In a study published in Pharmaceutical Chemistry Journal, researchers synthesized several isoindole derivatives, including 2-(2,3-dihydro-1H-indol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines with IC50 values comparable to standard chemotherapeutics .

Case Study 2: Neuroprotective Mechanisms

A publication in Molecules detailed the neuroprotective effects of isoindole derivatives against oxidative stress-induced neuronal damage. The study highlighted that treatment with this compound resulted in decreased levels of reactive oxygen species and improved cell viability in neuronal cultures exposed to neurotoxic agents .

Comparative Analysis of Biological Activities

Mechanism of Action

The mechanism by which 2-(2,3-dihydro-1H-indol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

a) Substituent Effects on Physicochemical Properties

- Chlorophenyl Derivative : The electron-withdrawing chlorine atom in 2-(2-chlorophenyl)isoindole-1,3-dione increases polarity, contributing to its prominence in natural product extracts (28.483%) .

Biological Activity

2-(2,3-dihydro-1H-indol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione, also known by its CAS number 58042-69-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an isoindole backbone, which is known for its ability to interact with various biological targets.

1. Antioxidant Activity

Research indicates that derivatives of isoindoline-1,3-dione exhibit antioxidant properties. These compounds can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in various diseases including neurodegenerative disorders .

2. Cholinesterase Inhibition

One of the most promising activities of this compound is its inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine. In vitro studies have shown that derivatives of isoindoline can effectively inhibit these enzymes, making them potential candidates for Alzheimer's disease treatment. For example, one derivative demonstrated an IC50 value of 1.12 μM against AChE .

3. Anti-inflammatory Activity

Isoindoline derivatives have been evaluated for their anti-inflammatory effects. They can modulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 while enhancing anti-inflammatory factors like IL-10. This dual action suggests their potential in treating inflammatory diseases .

4. Antibacterial and Antifungal Properties

Studies have reported that certain derivatives possess antibacterial and antifungal activities. For instance, compounds derived from isoindoline structures showed significant inhibition against various bacterial strains and fungal pathogens .

Case Studies

Several studies have investigated the biological activity of isoindoline derivatives:

- Study on Neurodegenerative Diseases : A series of isoindoline derivatives were synthesized and tested for their AChE inhibitory activity. The best-performing compound exhibited an IC50 value significantly lower than standard drugs used in Alzheimer's therapy .

- Cyclooxygenase Inhibition : Another study focused on the COX-inhibitory properties of these compounds. Some derivatives showed a higher affinity for COX-2 compared to COX-1, suggesting their potential as selective anti-inflammatory agents .

Data Tables

Q & A

Q. What are the common synthetic pathways for preparing 2-(2,3-dihydro-1H-indol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling isoindole-1,3-dione derivatives with substituted indole moieties. Key steps include:

- Reagent selection : Use of coupling agents (e.g., EDC/HOBt) or nucleophilic substitution reactions under reflux conditions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction efficiency. Ethanol reflux is common for isoindole derivatives .

- Catalysts : Acidic catalysts (e.g., p-toluenesulfonic acid) improve cyclization yields .

- Purification : Column chromatography (silica gel, eluent gradients of ethyl acetate/hexane) ensures purity. Monitor by TLC and HPLC .

Critical parameters: Stoichiometry, reaction time (1–24 hours), and temperature control (80–140°C) significantly affect yield.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- NMR : 1H/13C NMR identifies proton environments (e.g., indole NH at δ 10–12 ppm, isoindole carbonyls at δ 167–170 ppm). NOESY confirms spatial arrangements .

- X-ray crystallography : Resolves bond angles and stereochemistry. Crystals grown via slow evaporation (ethanol/water) yield diffraction-quality samples .

- Mass spectrometry : High-resolution MS (ESI-TOF) validates molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .

Q. What preliminary biological screening assays are recommended to evaluate its antimicrobial or anticancer potential?

- Methodological Answer :

- Antimicrobial : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Use CLSI guidelines .

- Anticancer : MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and IC50 calculations .

- Cytotoxicity : Parallel testing on non-cancerous cells (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. What strategies optimize reaction conditions to minimize byproduct formation during isoindole derivative synthesis?

- Methodological Answer :

- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization or oxidation artifacts).

- Temperature modulation : Lower temperatures (≤60°C) reduce decomposition; microwave-assisted synthesis shortens reaction times .

- Protecting groups : Temporarily block reactive sites (e.g., indole NH with Boc groups) to prevent undesired coupling .

Q. How can researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Assay standardization : Validate protocols using reference compounds (e.g., NIH/ATCC guidelines).

- Purity verification : Ensure >95% purity via HPLC; impurities ≥5% can skew activity .

- Cell line variability : Test across multiple lines (e.g., HT-29 vs. HCT-116) and report passage numbers .

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance thresholds (p<0.05) .

Q. What computational methods predict the pharmacological profile of this compound?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., kinases, tubulin). Validate with co-crystallized ligands .

- QSAR : Build regression models using descriptors (logP, polar surface area) to correlate structure with activity .

- ADMET prediction : SwissADME or ProTox-II assesses bioavailability, toxicity, and metabolic stability .

Q. In environmental fate studies, how should experimental designs account for abiotic degradation pathways?

- Methodological Answer :

- Hydrolysis studies : Incubate at pH 3–9 (37°C, 30 days) with LC-MS monitoring. Adjust ionic strength to mimic natural waters .

- Photolysis : Use xenon-arc lamps (simulated sunlight) to assess UV stability. Measure half-life (t1/2) under varying light intensities .

- Sorption assays : Batch experiments with soil/sediment to determine Kd (sorption coefficient) .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s enzyme inhibition potency?

- Methodological Answer :

- Enzyme source : Compare recombinant vs. tissue-extracted enzymes (e.g., human vs. murine CYP450 isoforms).

- Substrate competition : Test inhibition under varying substrate concentrations (Lineweaver-Burk plots).

- Redox interference : Pre-treat samples with antioxidants (e.g., ascorbate) to rule out assay artifacts .

Tables for Key Data

| Parameter | Typical Range | Reference |

|---|---|---|

| Synthetic Yield | 45–72% | |

| Anticancer IC50 (HeLa) | 5–50 µM | |

| Aqueous Stability (pH 7, 25°C) | t1/2 = 14–28 days | |

| LogP (Predicted) | 2.1–3.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.